Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate
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Overview
Description
Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate is a chemical compound with the molecular formula C8H9LiO2S It is a lithium salt of 2,6-dimethylbenzenesulfinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate typically involves the reaction of 2,6-dimethylbenzenesulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: The major product is 2,6-dimethylbenzenesulfonate.
Reduction: The major product is 2,6-dimethylbenzenesulfide.
Substitution: The products depend on the nucleophile used, such as 2,6-dimethylbenzenesulfonamide or 2,6-dimethylbenzenesulfonate esters.
Scientific Research Applications
Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and sulfides.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Lithium benzenesulfonate
- Lithium toluenesulfonate
- Lithium methanesulfonate
Uniqueness
Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other lithium sulfonates and can lead to different chemical and biological properties.
Properties
IUPAC Name |
lithium;2,6-dimethylbenzenesulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S.Li/c1-6-4-3-5-7(2)8(6)11(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGWFCHKHHYPEZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(C(=CC=C1)C)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9LiO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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